molecular formula C18H13N3O B11836780 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 5790-45-4

2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11836780
CAS No.: 5790-45-4
M. Wt: 287.3 g/mol
InChI Key: VNKCQGVSPOWIEY-UHFFFAOYSA-N
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Description

2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of 7-hydrazino-2,5-diphenylpyrazolo[1,5-c]pyrimidine with isatin or its derivatives at room temperature. This reaction yields (E)-3-{2-(2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones, which can be further isomerized into the corresponding (Z)-isomers .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitro-substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound’s fused pyrazole and pyrimidine rings allow it to mimic the structural features of biogenic purines, making it a promising candidate for drug development. It exerts its effects by inhibiting key enzymes and interfering with cellular processes, leading to its antibacterial and anticancer activities .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol stands out due to its unique substitution pattern and the presence of hydroxyl groups, which enhance its chemical reactivity and biological activity.

Properties

CAS No.

5790-45-4

Molecular Formula

C18H13N3O

Molecular Weight

287.3 g/mol

IUPAC Name

2,5-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C18H13N3O/c22-18-12-15(13-7-3-1-4-8-13)19-17-11-16(20-21(17)18)14-9-5-2-6-10-14/h1-12,20H

InChI Key

VNKCQGVSPOWIEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4

Origin of Product

United States

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